

Sulfo-Cyanine7.5 Carboxylic Acid Antibody Labeling Kit: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine7.5 carboxylic*

Cat. No.: *B12377982*

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Introduction

The Sulfo-**Cyanine7.5 Carboxylic** Acid Antibody Labeling Kit provides a streamlined and efficient method for conjugating Sulfo-Cyanine7.5, a near-infrared (NIR) fluorescent dye, to antibodies and other proteins. Sulfo-Cyanine7.5 is a water-soluble dye with a rigidized trimethylene chain that exhibits a high quantum yield and strong absorption in the NIR spectrum.[1] These characteristics make it an ideal choice for a variety of applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging, flow cytometry, and fluorescence microscopy.[2][3]

This kit utilizes the well-established N-hydroxysuccinimide (NHS) ester chemistry to covalently link the dye to primary amines (e.g., lysine residues) on the target antibody, forming a stable amide bond.[4][5] The provided protocols are optimized to yield a degree of labeling (DOL) of 2.5-3 dye molecules per antibody, ensuring bright and specific signal without compromising antibody function.[6][7]

Product Information

Kit Components

Component	Quantity (10 reactions)	Storage
Sulfo-Cyanine7.5 NHS Ester	10 vials (lyophilized)	Store at -20°C, desiccated and protected from light.
Anhydrous DMSO	1 mL	Store at room temperature.
Reaction Buffer (10X PBS, pH 7.4)	1.5 mL	Store at 4°C.
Purification/Desalting Spin Columns	10 columns	Store at room temperature.
Collection Tubes	20 tubes (1.5 mL)	Store at room temperature.
Sodium Azide Solution (3%)	0.5 mL	Store at room temperature.

Spectral Properties of Sulfo-Cyanine7.5

Property	Value
Excitation Maximum (λ_{ex})	~778-788 nm[1][2]
Emission Maximum (λ_{em})	~797-808 nm[1][2]
Molar Extinction Coefficient (ϵ)	~222,000 cm ⁻¹ M ⁻¹ [1][8][9]
Fluorescence Quantum Yield (Φ)	~0.09-0.21[1][8][10]
Stokes Shift	~20 nm[2]

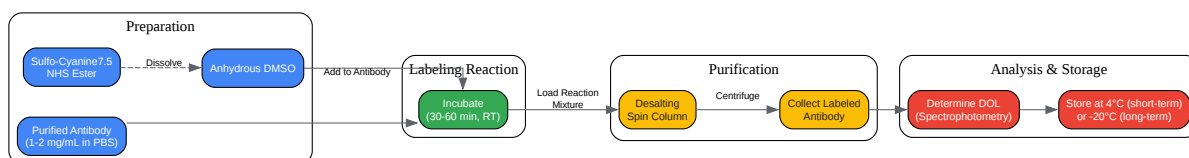
Experimental Protocols

Antibody Preparation

- Antibody Purity and Concentration: The antibody solution should be purified and free of any amine-containing substances such as Tris, glycine, or ammonium salts, as these will compete with the labeling reaction.[11] Bovine serum albumin (BSA) or gelatin must also be removed.[11] The recommended antibody concentration is 1-2 mg/mL in 1X Phosphate Buffered Saline (PBS) at pH 7.2-7.4.[5][11] If the antibody concentration is below 1 mg/mL, it should be concentrated.[6]

- **Buffer Exchange (if necessary):** If the antibody is in an incompatible buffer, perform a buffer exchange into 1X PBS, pH 7.4. This can be achieved through dialysis, diafiltration, or using a desalting column.

Antibody Labeling Workflow



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Caption: Workflow for labeling an antibody with Sulfo-Cyanine7.5 NHS ester.

Detailed Labeling Protocol

This protocol is optimized for labeling 100 µg of an IgG antibody. The reaction can be scaled up or down as needed.

- **Prepare 1X Reaction Buffer:** Dilute the provided 10X PBS with deionized water to a 1X concentration.
- **Prepare Dye Solution:** Briefly centrifuge the vial of Sulfo-Cyanine7.5 NHS ester to ensure the lyophilized powder is at the bottom. Add 10 µL of anhydrous DMSO to one vial of the dye.^[6] Vortex thoroughly to ensure the dye is fully dissolved. This solution should be used immediately.^[6]
- **Initiate the Labeling Reaction:** Add the entire 10 µL of the dissolved dye solution to 100 µL of your prepared antibody solution (containing 100 µg of antibody).^[6] Mix gently by pipetting.
- **Incubate:** Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

Purification of the Labeled Antibody

- **Prepare the Spin Column:** Resuspend the gel in the desalting spin column by vortexing. Remove the bottom cap and place the column in a 2 mL wash tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[6][7]
- **Equilibrate the Column:** Place the column in a new 1.5 mL collection tube. Add 400 µL of 1X PBS to the column and centrifuge at 1,000 x g for 2 minutes.[7] Discard the flow-through.
- **Load the Sample:** Carefully apply the 110 µL reaction mixture to the center of the gel bed in the spin column.
- **Elute the Labeled Antibody:** Centrifuge the column at 1,000 x g for 2 minutes to collect the purified, labeled antibody.[6][7] The eluate contains the Sulfo-Cyanine7.5-labeled antibody, while the unconjugated dye remains in the column.
- **Storage:** For short-term storage, keep the labeled antibody at 4°C. For long-term storage, add a final concentration of 0.03% sodium azide, aliquot, and store at -20°C.[6][7] Avoid repeated freeze-thaw cycles.

Data Analysis

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

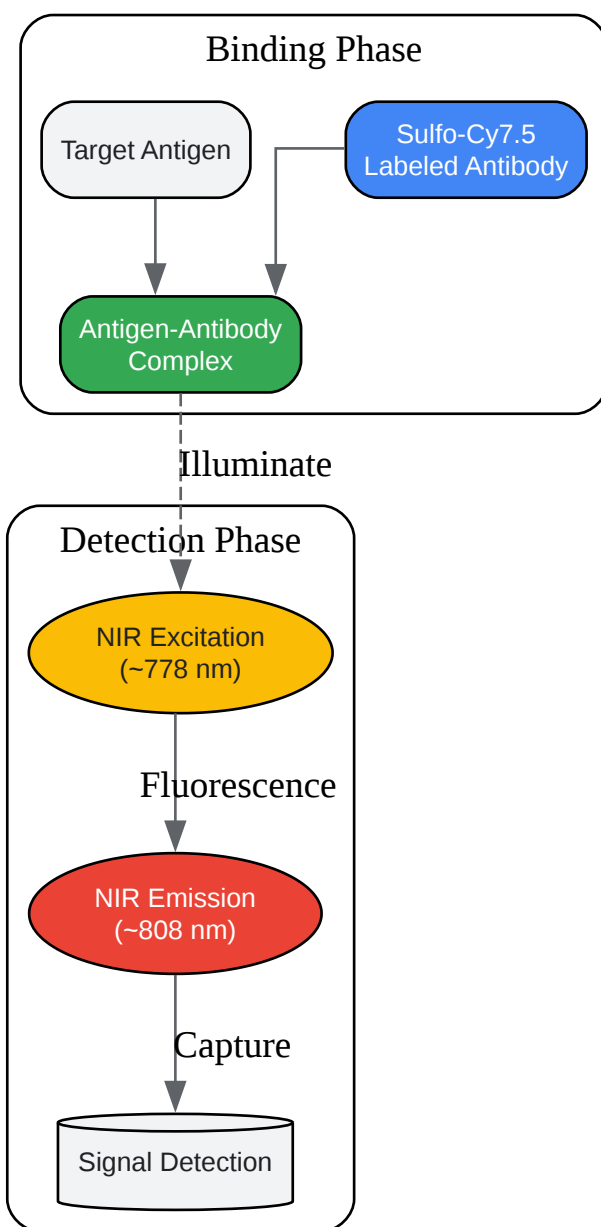
- **Measure Absorbance:** Dilute a small amount of the purified labeled antibody in 1X PBS and measure the absorbance at 280 nm (A_{280}) and 778 nm (A_{778}).
- **Calculations:**
 - **Correction Factor (CF):** The dye absorbs slightly at 280 nm. The correction factor for Sulfo-Cyanine7.5 is approximately 0.09.[8][9][10]
 - **Corrected A_{280} :** $A_{280_corr_} = A_{280} - (A_{778} \times CF)$

- Antibody Concentration: $[\text{Antibody}] \text{ (M)} = A_{280_corr_} / \epsilon_{\text{antibody_}}$ (where $\epsilon_{\text{antibody_}}$ for IgG is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$)
- Dye Concentration: $[\text{Dye}] \text{ (M)} = A_{778} / \epsilon_{\text{dye_}}$ (where $\epsilon_{\text{dye_}}$ for Sulfo-Cyanine7.5 is $\sim 222,000 \text{ M}^{-1}\text{cm}^{-1}$)
- Degree of Labeling (DOL): $\text{DOL} = [\text{Dye}] / [\text{Antibody}]$

An optimal DOL for most applications is between 2 and 10.^[11] This kit is optimized to achieve a DOL of 2.5-3.^{[6][7]}

Application Example: Immunoassay

Sulfo-Cyanine7.5-labeled antibodies are powerful tools for various immunoassays due to their high sensitivity and low background signal.



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Caption: General principle of using a Sulfo-Cyanine7.5 labeled antibody in an immunoassay.

This generic pathway illustrates the fundamental principle: the labeled antibody specifically binds to its target antigen. Subsequent excitation with a near-infrared light source results in the emission of fluorescent light, which is then captured by a suitable detector. This allows for the sensitive and specific quantification or visualization of the target antigen in various applications.

Troubleshooting

Issue	Possible Cause	Solution
Low DOL	- Antibody concentration is too low. ^[11] - Presence of competing amine-containing substances in the antibody buffer. ^[11] - Inactive dye (due to improper storage or hydration).	- Concentrate the antibody to at least 1 mg/mL.- Perform buffer exchange into an amine-free buffer (e.g., PBS).- Use fresh dye and ensure DMSO is anhydrous.
High DOL (potential for aggregation/reduced activity)	- Overly high dye-to-antibody ratio used in the reaction.	- Reduce the amount of dye NHS ester added to the reaction.
No labeled antibody recovered after purification	- Improper use of the spin column.- Antibody precipitated during the reaction.	- Ensure the spin column is used according to the protocol (correct centrifugation speeds and times).- Check antibody stability in the reaction buffer.
High background signal in application	- Incomplete removal of unconjugated dye.- Non-specific binding of the antibody.	- Repeat the purification step.- Include appropriate blocking steps and wash buffers in your experimental protocol.

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- To cite this document: BenchChem. [Sulfo-Cyanine7.5 Carboxylic Acid Antibody Labeling Kit: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377982#sulfo-cyanine7-5-carboxylic-acid-antibody-labeling-kit]

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